![molecular formula C16H11N3OS2 B2790252 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-02-9](/img/structure/B2790252.png)
4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecules .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reactions with N-bromosuccinimide, cyclization with thiourea, and further reactions with ethyl 2-cyano-3,3-bis(methylthio)acrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H NMR, 13C NMR, FTIR, and MS .Scientific Research Applications
Antimicrobial Activity
The compound, being a derivative of benzothiazole, may have antimicrobial properties . Benzothiazole derivatives have been found to exhibit antibacterial and antifungal activities . They have been tested against various bacterial and fungus strains .
Antioxidant Activity
Benzothiazole derivatives have shown antioxidant properties . The compound could potentially be used in the development of antioxidant drugs .
Anti-proliferative Activity
Benzothiazole derivatives have shown anti-proliferative activity . This suggests that the compound could potentially be used in the development of anti-cancer drugs .
Anti-convulsant Activity
Benzothiazole derivatives have shown anti-convulsant activity . This suggests that the compound could potentially be used in the development of drugs for the treatment of seizures .
Anti-diabetic Activity
Benzothiazole derivatives have shown anti-diabetic activity . This suggests that the compound could potentially be used in the development of drugs for the treatment of diabetes .
Anti-inflammatory Activity
Benzothiazole derivatives have shown anti-inflammatory activity . This suggests that the compound could potentially be used in the development of drugs for the treatment of inflammation .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in biological systems . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines .
Action Environment
It’s worth noting that the biological activity of thiazole derivatives can be influenced by external factors such as nutrient availability and defense mechanisms .
properties
IUPAC Name |
4-cyano-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQIMRCQKPDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide |
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